2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol

Description

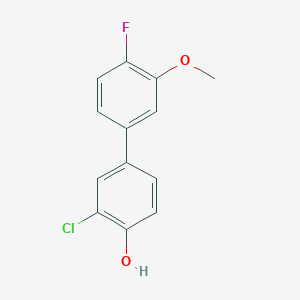

2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol is a halogenated phenolic compound featuring a chlorine atom at the 2-position, a hydroxyl group at the 4-position, and a 4-fluoro-3-methoxyphenyl substituent.

Properties

IUPAC Name |

2-chloro-4-(4-fluoro-3-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO2/c1-17-13-7-9(2-4-11(13)15)8-3-5-12(16)10(14)6-8/h2-7,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLIFURNUXTZIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685989 | |

| Record name | 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261920-40-4 | |

| Record name | 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol can be achieved through multi-step organic reactions. One common method involves the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions. The reaction conditions typically include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro group at the 2-position undergoes nucleophilic substitution under specific conditions. For example:

-

Hydrolysis : Conversion to dihydroxy derivatives via hydroxide ion attack under elevated temperatures (100–150°C) in polar solvents (e.g., DMSO, DMF) .

-

Amination : Reaction with ammonia or amines yields amino-substituted analogs. Selectivity depends on the directing effects of the substituents and reaction pH .

Oxidation Reactions

Phenolic derivatives are susceptible to oxidation, forming quinones or hydroxylated products. Key findings include:

-

Quinone Formation : Oxidizing agents like potassium persulfate (K₂S₂O₈) or hydrogen peroxide (H₂O₂) in acidic media generate quinone structures, particularly under radical initiation .

-

Radical Pathways : Single-electron transfer (SET) mechanisms, as observed in the Gibbs reaction, involve intermediates like N-chloroimine radical anions, leading to indophenol derivatives .

Reduction Reactions

-

Nitro Group Reduction : While the compound lacks a nitro group, analogous chlorophenols (e.g., 4-chloro-2-nitrophenol) are reduced to amines using Fe/NH₄Cl systems .

-

Dehalogenation : Catalytic hydrogenation (Pd/C, H₂) may remove the chloro substituent, though selectivity depends on steric and electronic factors .

Electrophilic Aromatic Substitution

The electron-rich phenol ring facilitates reactions such as:

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at ortho/para positions relative to the hydroxyl group. Competing directing effects from the chloro and methoxy substituents influence regioselectivity .

-

Sulfonation : Concentrated sulfuric acid yields sulfonated derivatives, often at elevated temperatures .

Functional Group Transformations

-

Demethylation : The methoxy group can be cleaved using HBr or BBr₃ to form a dihydroxy derivative.

-

Halogen Exchange : Fluorine or chlorine substituents may undergo exchange with other halides under Ullmann or Buchwald-Hartwig conditions .

Comparative Reaction Data

Mechanistic Insights

Scientific Research Applications

2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity, solubility, and synthetic routes of halogenated phenols are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Table 1: Key Structural Analogues and Their Properties

Biological Activity

2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a chlorinated phenol moiety and a fluorinated methoxyphenyl group, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Prostate Cancer (PC-3)

- Colon Cancer (Caco2)

The compound was evaluated using the MTT assay, revealing moderate to significant cytotoxicity with IC50 values ranging from 20 µM to 50 µM across different cell lines .

Antibacterial Activity

The antibacterial properties of this compound have been assessed against both Gram-positive and Gram-negative bacteria. Notable findings include:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

- Pseudomonas aeruginosa : MIC = 128 µg/mL

These results indicate that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance in infections .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against strains such as Candida albicans. The observed MIC values ranged from 16 µg/mL to 64 µg/mL, indicating potential as an antifungal agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications in the phenolic structure and substitutions on the aromatic rings can enhance or diminish its efficacy. For instance, the presence of electron-withdrawing groups like chlorine and fluorine has been shown to improve antibacterial potency compared to other derivatives lacking such substitutions .

Study 1: Anticancer Evaluation

In a study conducted by researchers at the National Cancer Institute (NCI), various derivatives of phenolic compounds were synthesized and screened for anticancer activity. The results indicated that derivatives similar to this compound exhibited significant growth inhibition in cancer cell lines, particularly those associated with aggressive forms of cancer .

Study 2: Antimicrobial Screening

A comprehensive screening was performed on multiple phenolic compounds, including this compound. The study revealed that this compound had superior antibacterial activity against multi-drug resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol?

- Answer : A key route involves coupling reactions using substituted phenyl precursors. For example, a method analogous to involves reacting 3’-chloro-4’-hydroxyacetone with methoxyimino-ethyl groups under controlled conditions. This method emphasizes regioselective halogenation and protection/deprotection of hydroxyl groups. Critical steps include monitoring reaction intermediates via thin-layer chromatography (TLC) and optimizing temperature to avoid over-substitution.

Q. Which physicochemical properties are essential for characterizing this compound, and what analytical methods are recommended?

- Answer : Key properties include:

- Boiling point : ~200–205°C (estimated via analog data from ).

- Density : ~1.5 g/cm³ (similar to chlorophenol derivatives; ).

- Refractive index : ~1.484 (polarimetry; ).

Analytical methods: - Purity : HPLC with UV detection (C18 column, methanol/water mobile phase).

- Structural validation : FT-IR for hydroxyl (3200–3600 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹) stretches.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer : Adopt protocols for chlorinated phenols:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Follow IFRA standards for phenolic compounds (), limiting skin exposure to <0.1% in solutions.

- Store in amber glass under inert gas to prevent oxidation.

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural confirmation?

- Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism). Resolve via:

- X-ray crystallography : Definitive structural assignment (e.g., used single-crystal XRD with R factor <0.053).

- Dynamic NMR : Detect rotational barriers or hydrogen-bonding networks (e.g., temperature-dependent ¹H NMR).

- DFT calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p) basis set).

Q. What experimental strategies can elucidate potential endocrine-disrupting activity of this compound?

- Answer :

- In vitro assays : Use ERα/ERβ reporter gene assays (e.g., MCF-7 cells) to assess estrogen receptor binding.

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify bioactive metabolites (LC-MS/MS).

- QSAR modeling : Leverage databases (e.g., ) to predict affinity for nuclear receptors.

Q. How can computational methods predict the environmental persistence and toxicity of this compound?

- Answer :

- PBT profiling : Use EPI Suite to estimate biodegradation half-life (e.g., BIOWIN model).

- Molecular docking : Simulate interactions with enzymes like cytochrome P450 (AutoDock Vina).

- Ecotoxicity : Predict LC50 for aquatic organisms via ECOSAR (chlorophenol class).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.